![molecular formula C10H10O3S B14199944 3-[2-(Methanesulfonyl)ethenyl]benzaldehyde CAS No. 918341-10-3](/img/structure/B14199944.png)
3-[2-(Methanesulfonyl)ethenyl]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(Methanesulfonyl)ethenyl]benzaldehyde is an organic compound with the molecular formula C10H10O3S It is characterized by the presence of a benzaldehyde group substituted with a methanesulfonyl-ethenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Methanesulfonyl)ethenyl]benzaldehyde typically involves the reaction of benzaldehyde with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes elimination to yield the desired product. The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
化学反応の分析
Types of Reactions
3-[2-(Methanesulfonyl)ethenyl]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the methanesulfonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
3-[2-(Methanesulfonyl)ethenyl]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-[2-(Methanesulfonyl)ethenyl]benzaldehyde involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The aldehyde group can form covalent bonds with amino groups in proteins, potentially altering their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
Benzaldehyde: A simpler compound with only an aldehyde group.
Methanesulfonyl Chloride: Contains the methanesulfonyl group but lacks the benzaldehyde moiety.
3-[2-(Chloromethyl)ethenyl]benzaldehyde: Similar structure but with a chloromethyl group instead of methanesulfonyl.
Uniqueness
3-[2-(Methanesulfonyl)ethenyl]benzaldehyde is unique due to the presence of both the methanesulfonyl and benzaldehyde groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and biological interactions, making it a valuable compound in research and industry.
特性
CAS番号 |
918341-10-3 |
|---|---|
分子式 |
C10H10O3S |
分子量 |
210.25 g/mol |
IUPAC名 |
3-(2-methylsulfonylethenyl)benzaldehyde |
InChI |
InChI=1S/C10H10O3S/c1-14(12,13)6-5-9-3-2-4-10(7-9)8-11/h2-8H,1H3 |
InChIキー |
GNHYRDYCAZBSJH-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C=CC1=CC(=CC=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Phenyl-5-[(E)-(3,4,5-trimethoxyphenyl)diazenyl]pyrimidine-4,6-diamine](/img/structure/B14199865.png)



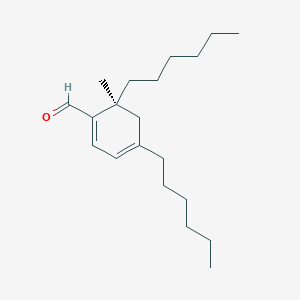
![Benzenesulfonic acid, 2,4-bis[(3-chloro-1-oxopropyl)amino]-](/img/structure/B14199888.png)

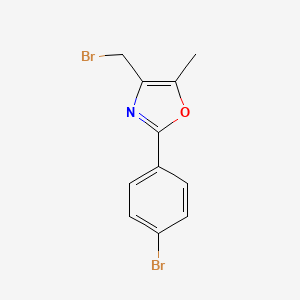
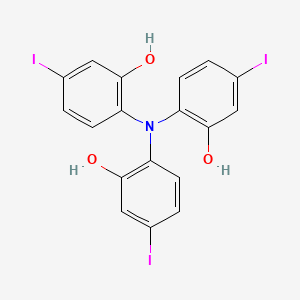
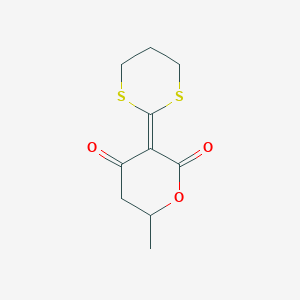
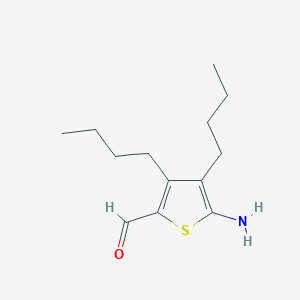
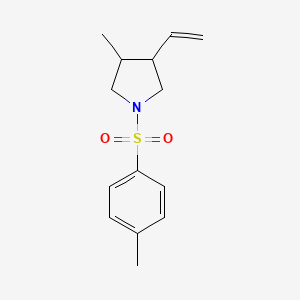

![Propyl {[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B14199938.png)
